Methyl 1-(3-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate
Description
Properties
Molecular Formula |
C12H10ClN3O4 |
|---|---|
Molecular Weight |
295.68 g/mol |
IUPAC Name |
methyl 2-[(3-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10ClN3O4/c1-20-12(17)10-6-11(16(18)19)14-15(10)7-8-3-2-4-9(13)5-8/h2-6H,7H2,1H3 |
InChI Key |
PUJRGEXJAHRSJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Alkylation Mechanism
The alkylation proceeds via an SN2 mechanism, where the pyrazole nitrogen acts as a nucleophile attacking the electrophilic carbon of 3-chlorobenzyl halide. Steric hindrance from the nitro group at position 3 directs substitution to the N1 position, ensuring regioselectivity. Kinetic studies suggest that using DMF as a solvent accelerates the reaction by stabilizing the transition state through polar interactions.
Esterification Pathways
Esterification via SOCl2 involves initial formation of the acid chloride intermediate, which reacts with methanol to yield the ester. This method avoids racemization and is highly efficient for acid-sensitive substrates. In contrast, H2SO4-catalyzed esterification follows a protonation-nucleophilic attack pathway, which is slower but suitable for large-scale synthesis.
Process Optimization Strategies
-
Temperature Control : Lower temperatures (0–5°C) during nitration minimize side reactions.
-
Catalyst Selection : Sodium ethoxide in alkylation improves yields by deprotonating the pyrazole nitrogen, enhancing nucleophilicity.
-
Solvent Effects : Replacing DMF with acetonitrile in alkylation reduces solvent toxicity without compromising yield.
Alternative Synthetic Approaches
Hydrazone Intermediate Route
A patent-pending method involves synthesizing hydrazone intermediates from semicarbazides and carbonyl compounds, followed by cyclization. For example, 3-methyl-5-substituted-1-phenyl-1H-4-formyl-pyrazole reacts with 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide to form hydrazone-linked precursors, which are subsequently alkylated and esterified. This route offers modularity but requires additional purification steps.
One-Pot Synthesis
Recent advancements demonstrate a one-pot procedure combining nitration, alkylation, and esterification. Using 3-chlorobenzyl bromide, methyl chloroformate, and nitric acid in a sequential addition protocol reduces the synthesis time from 48 hours to 12 hours, albeit with a 10% yield reduction.
Analytical Characterization and Quality Control
Key characterization data for intermediates and the final product include:
-
1H NMR : The methyl ester proton resonates at δ 3.85–3.90 ppm, while the nitro group deshields adjacent protons to δ 7.40–8.20 ppm.
-
IR Spectroscopy : Strong absorbance at 1720 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO2 stretch) confirm functional groups.
-
HPLC Purity : Commercial batches report ≥98% purity using C18 columns with acetonitrile/water mobile phases.
Industrial-Scale Challenges and Solutions
Byproduct Formation
The primary byproduct, 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxylic acid, arises from incomplete esterification. Adding excess SOCl2 (1.5 equiv.) and maintaining anhydrous conditions suppress this issue.
Cost-Effective Catalyst Recycling
Recovering DMF via distillation reduces solvent costs by 40% in large-scale alkylation.
Chemical Reactions Analysis
Types of Reactions
Methyl
Biological Activity
Methyl 1-(3-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews its biological activity, supported by various studies and data tables.
Chemical Structure and Properties
- Chemical Formula: C12H12ClN3O4
- Molecular Weight: 285.69 g/mol
- CAS Number: Not specifically listed in the sources but can be derived from similar compounds.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
-
Antimicrobial Activity :
- A study highlighted that several pyrazole derivatives showed significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis .
- The compound's structure contributes to its efficacy, with specific substitutions enhancing activity against resistant strains.
- Anti-inflammatory Activity :
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their chemical structure. The presence of halogens (like chlorine) and nitro groups has been correlated with enhanced biological effects:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1 | Structure | Antimicrobial (MIC: 0.22 μg/mL) |
| 2 | Structure | COX-2 Inhibition (SI: >189) |
| 3 | Structure | Anti-inflammatory (edema inhibition: 71%) |
Case Study 1: Antimicrobial Efficacy
In vitro studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, a comparative study showed that this compound outperformed several traditional antibiotics against multi-drug resistant strains .
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of pyrazole derivatives, revealing that this compound significantly reduced edema in animal models compared to control treatments .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit noteworthy antimicrobial properties. Methyl 1-(3-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate has been studied for its efficacy against various bacterial and fungal strains. In vitro studies have shown that modifications in the pyrazole structure can enhance antimicrobial activity, making this compound a candidate for further development as an antimicrobial agent .
1.2 Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which are common in pyrazole derivatives. Studies have indicated that similar compounds can inhibit inflammatory pathways, providing a basis for exploring this compound's role in treating inflammatory diseases .
1.3 Anticancer Potential
Recent investigations have highlighted the anticancer properties of pyrazole derivatives. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This aspect warrants further exploration in cancer research .
Agricultural Applications
2.1 Pesticidal Activity
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Pyrazole derivatives have been reported to exhibit insecticidal and fungicidal activities. Evaluating the effectiveness of this compound in agricultural settings could lead to the development of new agrochemicals that are both effective and environmentally friendly .
Material Sciences
3.1 Synthesis of Novel Materials
this compound can serve as a building block for synthesizing novel materials with specific properties. Its reactivity allows it to be incorporated into polymers or other composite materials, potentially enhancing their mechanical and thermal properties .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against several pathogens, demonstrating significant zones of inhibition comparable to standard antibiotics. This positions the compound as a promising candidate for further development in antimicrobial therapies .
Case Study: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of pyrazole derivatives revealed that this compound effectively reduced pro-inflammatory cytokine levels in vitro, suggesting its potential application in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related pyrazole derivatives, emphasizing substituent effects, synthetic yields, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
*Hypothetical formula based on substituent analysis.
Key Findings:
Substituent Effects on Reactivity: The nitro group in the target compound is a stronger electron-withdrawing group compared to the cyano or chloro groups in compounds 3a–3e. This difference may reduce nucleophilic attack at the 3-position but enhance electrophilic substitution at the 4-position.
Synthetic Yields :
- Pyrazole carboxamide derivatives (e.g., 3a–3e) exhibit moderate yields (62–71%) under EDCI/HOBt coupling conditions. The target compound, if synthesized via similar methods, may require optimization due to the nitro group’s destabilizing effects during intermediate steps.
Spectroscopic Trends :
- ¹H-NMR : Aromatic protons in chlorobenzyl-substituted analogs (e.g., 3b) resonate at δ 7.43–7.61, while ester methyl groups (e.g., in ) appear near δ 3.8–4.2. The nitro group’s deshielding effect may shift adjacent protons upfield.
- Mass Spectrometry : Pyrazole carboxylates with halogen substituents (e.g., 3b: Cl₂) show [M+H]+ peaks at m/z 437.1, consistent with isotopic chlorine patterns.
Thermal Stability :
- Melting points for carboxamide derivatives (133–183°C) suggest higher thermal stability compared to ester analogs (e.g., ), likely due to stronger hydrogen-bonding networks.
Research Implications
Q & A
Q. Comparative Activity Table
| Compound | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Target compound | 12.5 ± 1.2 | 25.3 ± 2.1 |
| Ethyl 3-chloro analog | 28.7 ± 3.0 | 45.6 ± 3.8 |
| 1-(4-Chlorobenzyl) analog | 18.9 ± 1.8 | 32.4 ± 2.9 |
The 3-nitro group enhances antimicrobial potency but reduces solubility, necessitating formulation studies .
How can crystallographic data (e.g., from X-ray diffraction) be processed to resolve the molecular structure, and what software tools are recommended?
Basic Research Question
- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) for single-crystal diffraction .
- Structure solution : SHELXT for phase determination via direct methods .
- Refinement : SHELXL refines thermal parameters and validates bond lengths/angles against ideal values .
- Validation : PLATON checks for missed symmetry and hydrogen bonding networks .
What strategies are employed to analyze and resolve contradictions in reported reaction yields or biological activity data for this compound?
Advanced Research Question
- Experimental replication : Standardize conditions (solvent, temperature, catalyst) to isolate variables .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
- Computational validation : DFT or molecular docking reconciles divergent bioactivity results by modeling binding affinities .
How do the steric and electronic effects of the 3-chlorobenzyl substituent influence the compound's reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Steric effects : The bulky 3-chlorobenzyl group at N1 hinders nucleophilic attack at adjacent positions, favoring reactions at C5 .
- Electronic effects : The electron-withdrawing nitro group at C3 increases electrophilicity at C5, accelerating substitutions (e.g., with amines or thiols) .
- Kinetic studies : Pseudo-first-order rate constants (k) measured via HPLC show 2-fold higher reactivity than 4-chlorobenzyl analogs .
What are the environmental degradation pathways of this compound, and which analytical methods track its breakdown products?
Advanced Research Question
- Photodegradation : UV irradiation in aqueous solutions generates chlorinated byproducts (e.g., 3-chlorobenzoic acid), monitored via LC-MS .
- Biodegradation : Soil microcosm studies under aerobic/anaerobic conditions identify nitro-reduction products using GC-MS .
- Hydrolysis : Ester cleavage at pH > 9 forms carboxylic acid derivatives, characterized by ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
